(R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine
Overview
Description
®-3-Bromo-5-(pyrrolidin-2-yl)pyridine is an organic compound characterized by its unique molecular structure, featuring a pyridine ring with a bromine atom at the 3rd position and a pyrrolidin-2-yl group at the 5th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine typically involves the bromination of 3-(pyrrolidin-2-yl)pyridine. One common method is the reaction of 3-(pyrrolidin-2-yl)pyridine with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
®-3-Bromo-5-(pyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The pyrrolidin-2-yl group can undergo oxidation to form corresponding pyrrolidones or reduction to form pyrrolidines.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Oxidation: Formation of pyrrolidones.
Reduction: Formation of pyrrolidines.
Scientific Research Applications
®-3-Bromo-5-(pyrrolidin-2-yl)pyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The bromine atom and pyrrolidin-2-yl group play crucial roles in binding to these targets and influencing their function . The exact pathways and molecular interactions depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
®-3-(pyrrolidin-2-yl)pyridine: Lacks the bromine atom, leading to different reactivity and applications.
(S)-3-Bromo-5-(pyrrolidin-2-yl)pyridine: The enantiomer of the ®-form, with potentially different biological activities and interactions.
3-Bromo-5-(pyrrolidin-2-yl)pyridine: The racemic mixture, containing both ®- and (S)-enantiomers.
Uniqueness
®-3-Bromo-5-(pyrrolidin-2-yl)pyridine is unique due to its specific ®-configuration, which can result in distinct biological activities and interactions compared to its (S)-enantiomer or racemic mixture . This enantiomeric purity is crucial for applications requiring specific stereochemistry .
Properties
IUPAC Name |
3-bromo-5-[(2R)-pyrrolidin-2-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-8-4-7(5-11-6-8)9-2-1-3-12-9/h4-6,9,12H,1-3H2/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APOQHGHGEPQGOO-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427570 | |
Record name | 3-Bromo-5-[(2R)-pyrrolidin-2-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83023-56-7 | |
Record name | 3-Bromo-5-[(2R)-pyrrolidin-2-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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